3-Hydroxy-3-propylhexansäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

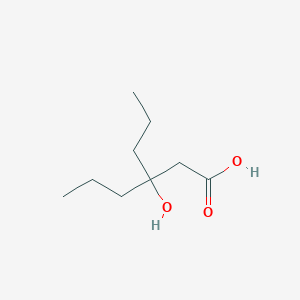

3-Hydroxy-3-propylhexanoic acid is a chiral compound that belongs to the class of fatty acids. It has the molecular formula C9H18O3 and a molecular weight of 174.24 g/mol . This compound is characterized by the presence of a hydroxyl group (-OH) and a carboxyl group (-COOH) attached to a hexane backbone with a propyl substituent at the third carbon position .

Wissenschaftliche Forschungsanwendungen

3-Hydroxy-3-propylhexanoic acid has various applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

Biology: Studied for its role in metabolic pathways and as a potential biomarker for certain diseases.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of biodegradable plastics and other environmentally friendly materials.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-3-propylhexanoic acid can be achieved through various methods. One common approach involves the aldol condensation of propanal with hexanal, followed by reduction and oxidation steps to introduce the hydroxyl and carboxyl groups, respectively. The reaction conditions typically involve the use of a base such as sodium hydroxide for the aldol condensation, followed by catalytic hydrogenation for the reduction step, and oxidation using reagents like potassium permanganate or chromium trioxide.

Industrial Production Methods

In industrial settings, the production of 3-Hydroxy-3-propylhexanoic acid may involve biotechnological processes using engineered microorganisms. These microorganisms can be genetically modified to produce the desired compound through fermentation processes, utilizing renewable biomass as a substrate . This method is advantageous due to its sustainability and lower environmental impact compared to traditional chemical synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

3-Hydroxy-3-propylhexanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carboxyl group can be reduced to form an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Reagents like thionyl chloride (SOCl2) for halogenation or ammonia (NH3) for amination.

Major Products Formed

Oxidation: Formation of 3-oxo-3-propylhexanoic acid or 3-carboxy-3-propylhexanoic acid.

Reduction: Formation of 3-hydroxy-3-propylhexanol.

Substitution: Formation of 3-chloro-3-propylhexanoic acid or 3-amino-3-propylhexanoic acid.

Wirkmechanismus

The mechanism of action of 3-Hydroxy-3-propylhexanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate for enzymes involved in fatty acid metabolism, influencing energy production and storage . Additionally, its hydroxyl and carboxyl groups allow it to participate in various biochemical reactions, modulating cellular processes and signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-Hydroxy-3-methylhexanoic acid

- 3-Hydroxy-3-ethylhexanoic acid

- 3-Hydroxy-3-butylhexanoic acid

Uniqueness

3-Hydroxy-3-propylhexanoic acid is unique due to its specific propyl substituent, which imparts distinct chemical and physical properties compared to its analogs.

Biologische Aktivität

3-Hydroxy-3-propylhexanoic acid (C9H18O3) is a chiral compound classified as a fatty acid. Its molecular weight is 174.24 g/mol, and it has garnered interest in various fields, including chemistry, biology, and medicine. This compound is notable for its potential roles in metabolic pathways, therapeutic applications, and as a biomarker for certain diseases.

Chemical Structure and Properties

- Molecular Formula : C9H18O3

- Molecular Weight : 174.24 g/mol

- CAS Number : 23985-60-6

The biological activity of 3-hydroxy-3-propylhexanoic acid is primarily attributed to its interaction with specific molecular targets involved in fatty acid metabolism. It may serve as a substrate for various enzymes, influencing energy production and storage within biological systems. The compound's hydroxyl group allows it to participate in oxidation-reduction reactions, which can lead to the formation of other biologically active metabolites.

Metabolic Role

Research indicates that 3-hydroxy-3-propylhexanoic acid plays a role in the fatty acid biosynthesis pathway. It has been detected in various food sources, suggesting its potential as a biomarker for dietary intake . As a primary metabolite, it is essential for growth and development in organisms.

Therapeutic Applications

Preliminary studies suggest that 3-hydroxy-3-propylhexanoic acid may have therapeutic potential due to its involvement in metabolic processes. Its ability to influence energy metabolism could make it relevant in conditions related to metabolic disorders.

Case Studies and Research Findings

- Metabolic Pathway Involvement :

- Antioxidant Properties :

- Potential Biomarker :

Comparative Analysis of Biological Activity

To better understand the biological activity of 3-hydroxy-3-propylhexanoic acid, it is useful to compare it with other related compounds:

| Compound | Molecular Formula | Biological Activity | Notes |

|---|---|---|---|

| 3-Hydroxy-3-propylhexanoic acid | C9H18O3 | Involved in fatty acid metabolism | Potential biomarker for dietary intake |

| 3-Hydroxyhexanoic acid | C6H12O3 | Metabolite involved in energy production | Detected in various food sources |

| Glycolic Acid | C2H4O3 | Used in dermatology; promotes skin renewal | Antioxidant properties noted |

Eigenschaften

IUPAC Name |

3-hydroxy-3-propylhexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O3/c1-3-5-9(12,6-4-2)7-8(10)11/h12H,3-7H2,1-2H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEOUUPQKAMHMIW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)(CC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10546641 |

Source

|

| Record name | 3-Hydroxy-3-propylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10546641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23985-60-6 |

Source

|

| Record name | 3-Hydroxy-3-propylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10546641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.